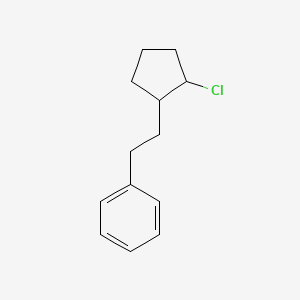
2-(2-Chlorocyclopentyl)ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorocyclopentyl)ethylbenzene, also known as CCPEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCPEB is a cyclopentyl derivative of ethylbenzene and is commonly used as a precursor in the synthesis of various organic compounds. In
作用機序
2-(2-Chlorocyclopentyl)ethylbenzene acts as a ligand for the sigma-1 receptor, binding to the receptor and modulating its activity. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. 2-(2-Chlorocyclopentyl)ethylbenzene has been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival.
Biochemical and Physiological Effects
2-(2-Chlorocyclopentyl)ethylbenzene has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. In addition, 2-(2-Chlorocyclopentyl)ethylbenzene has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells. 2-(2-Chlorocyclopentyl)ethylbenzene has also been shown to have neuroprotective effects, protecting neurons from damage and promoting neuronal survival.
実験室実験の利点と制限
2-(2-Chlorocyclopentyl)ethylbenzene has several advantages for lab experiments, including its ability to act as a ligand for the sigma-1 receptor and its potential therapeutic applications. However, 2-(2-Chlorocyclopentyl)ethylbenzene also has limitations, including its toxicity and potential side effects. Careful consideration must be taken when using 2-(2-Chlorocyclopentyl)ethylbenzene in lab experiments, and appropriate safety measures must be implemented.
将来の方向性
There are several future directions for the use of 2-(2-Chlorocyclopentyl)ethylbenzene in scientific research. One potential direction is the development of 2-(2-Chlorocyclopentyl)ethylbenzene-based therapeutics for the treatment of various diseases, including cancer, Alzheimer's disease, and depression. Another potential direction is the investigation of the sigma-1 receptor and its role in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Further research is needed to fully understand the potential applications of 2-(2-Chlorocyclopentyl)ethylbenzene in scientific research and medicine.
Conclusion
In conclusion, 2-(2-Chlorocyclopentyl)ethylbenzene is a chemical compound that has gained attention in the scientific community due to its potential applications in research. 2-(2-Chlorocyclopentyl)ethylbenzene acts as a ligand for the sigma-1 receptor and has been shown to have various biochemical and physiological effects, including the modulation of the sigma-1 receptor and the inhibition of cell proliferation. 2-(2-Chlorocyclopentyl)ethylbenzene has several advantages for lab experiments, including its potential therapeutic applications, but also has limitations, including its toxicity and potential side effects. Further research is needed to fully understand the potential applications of 2-(2-Chlorocyclopentyl)ethylbenzene in scientific research and medicine.
合成法
The synthesis of 2-(2-Chlorocyclopentyl)ethylbenzene involves the reaction of 2-chlorocyclopentylmagnesium bromide with ethylbenzene. This reaction occurs in the presence of a catalyst, typically palladium or nickel, and under controlled conditions of temperature and pressure. The resulting product is 2-(2-Chlorocyclopentyl)ethylbenzene, which can be purified through distillation or chromatography.
科学的研究の応用
2-(2-Chlorocyclopentyl)ethylbenzene has been used in various scientific research studies due to its ability to act as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell proliferation, differentiation, and survival. 2-(2-Chlorocyclopentyl)ethylbenzene has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
特性
IUPAC Name |
2-(2-chlorocyclopentyl)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRXOVOBKADDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Cl)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4-Dimethylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570409.png)

![1-[3-Fluoro-4-(oxolan-3-yloxy)phenyl]ethanone](/img/structure/B7570417.png)
![N-[(3-bromophenyl)methyl]-2-methylquinolin-8-amine](/img/structure/B7570423.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B7570425.png)
![3-[1-[2-(Cyclohexen-1-yl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7570433.png)
![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)
![1-[2-(Cyclohexen-1-yl)acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7570464.png)
![2-[[(2,5-Dimethylthiophene-3-carbonyl)amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570469.png)
![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)
![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)